molecular formula C14H20N2O6 B7791276 1,4-Dibutoxy-2,5-dinitrobenzene

1,4-Dibutoxy-2,5-dinitrobenzene

Cat. No.: B7791276
M. Wt: 312.32 g/mol
InChI Key: QWVSNHRZJQSBTR-UHFFFAOYSA-N
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Description

1,4-Dibutoxy-2,5-dinitrobenzene (C₁₄H₂₀N₂O₆) is a nitro-substituted benzene derivative featuring two butoxy (–OC₄H₉) groups at the 1,4-positions and two nitro (–NO₂) groups at the 2,5-positions. Nitro groups are strongly electron-withdrawing, which reduces aromatic ring electron density and influences substitution patterns in electrophilic reactions.

Properties

IUPAC Name

1,4-dibutoxy-2,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6/c1-3-5-7-21-13-9-12(16(19)20)14(22-8-6-4-2)10-11(13)15(17)18/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVSNHRZJQSBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibutoxy-2,5-dinitrobenzene typically involves the nitration of 1,4-dibutoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and product quality. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibutoxy-2,5-dinitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.

    Substitution: Sodium hydroxide or other strong bases, and appropriate nucleophiles.

Major Products Formed

    Reduction: 1,4-Dibutoxy-2,5-diaminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dibutoxy-2,5-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical assays and probes.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dibutoxy-2,5-dinitrobenzene involves its interaction with molecular targets through its nitro and butoxy groups. The nitro groups can participate in redox reactions, while the butoxy groups can influence the compound’s solubility and reactivity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1,4-dibutoxy-2,5-dinitrobenzene with analogous compounds, focusing on substituent effects, molecular properties, and applications.

1,4-Di-n-heptyloxy-2,5-dinitrobenzene

  • Structure : C₂₀H₃₂N₂O₆ (Mr = 396.48).
  • Key Differences : Replaces butoxy with longer heptyloxy (–OC₇H₁₅) chains.
  • Properties: Crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 13.988 Å, b = 7.945 Å, c = 9.534 Å, β = 99.786° . Extended alkyl chains increase hydrophobicity and may reduce solubility in polar solvents compared to the butoxy analog.
  • Applications : Likely used in liquid crystal or polymer research due to its crystallographic stability .

1,4-Di-tert-butyl-2,5-dimethoxybenzene

  • Structure : C₁₆H₂₆O₂ (Mr = 250.38).
  • Key Differences : tert-Butyl (–C(CH₃)₃) and methoxy (–OCH₃) groups replace butoxy and nitro groups.
  • Properties :
    • Steric hindrance from tert-butyl groups restricts rotational freedom, enhancing thermal stability .
    • Methoxy groups are less electron-withdrawing than nitro, making the aromatic ring more reactive toward electrophiles.
  • Applications : Used as a stabilizer in polymers or as a precursor in organic synthesis .

Benzene, 1,4-Dibutoxy-2,5-diiodo

  • Structure : C₁₄H₂₀O₂I₂ (Mr = 474.12).
  • Key Differences : Iodo (–I) substituents replace nitro groups.
  • Properties :
    • Higher molecular weight (474.12 vs. ~312 for the dinitro analog).
    • Boiling point: 451.6 ± 45.0°C; density: 1.7 ± 0.1 g/cm³ .
    • Iodo groups participate in halogen bonding, enabling applications in crystal engineering.
  • Applications: Potential use in optoelectronic materials or cross-coupling reactions .

1,4-Dimethoxy-2-nitrobenzene

  • Structure: C₈H₉NO₄ (Mr = 183.16).
  • Key Differences : Methoxy groups replace butoxy, and only one nitro group is present.
  • Properties :
    • Nitro group at position 2 directs further electrophilic substitution to position 5.
    • Lower lipophilicity compared to dibutoxy derivatives .
  • Applications : Intermediate in dye synthesis or pharmaceutical manufacturing .

Key Research Findings

  • Substituent Effects :
    • Nitro groups significantly lower the electron density of the aromatic ring, directing electrophilic attacks to meta/para positions relative to existing substituents .
    • Alkoxy chain length (butoxy vs. heptyloxy) modulates solubility: longer chains reduce polarity but enhance thermal stability in crystalline phases .
  • Synthetic Pathways :
    • Electrophilic nitration of dialkoxybenzenes is a plausible route for synthesizing nitro derivatives, as seen in analogous compounds .
    • tert-Butyl groups require careful steric management during synthesis to avoid byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dibutoxy-2,5-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1,4-Dibutoxy-2,5-dinitrobenzene

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